3-Bromo-2,5-difluoroaniline hydrochloride

Process Chemistry Palladium Catalysis C–N Bond Formation

3-Bromo-2,5-difluoroaniline hydrochloride (CAS 1787929-07-0; C6H5BrClF2N; MW 244.46 g/mol) is a halogenated aromatic amine hydrochloride salt, characterized by the substitution pattern of a bromine atom at the 3-position and fluorine atoms at the 2- and 5-positions on the aniline benzene ring. This multi-halogenated aniline derivative serves as a versatile small molecule scaffold and critical building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Molecular Formula C6H5BrClF2N
Molecular Weight 244.46 g/mol
CAS No. 1787929-07-0
Cat. No. B1383467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,5-difluoroaniline hydrochloride
CAS1787929-07-0
Molecular FormulaC6H5BrClF2N
Molecular Weight244.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)F)Br)F.Cl
InChIInChI=1S/C6H4BrF2N.ClH/c7-4-1-3(8)2-5(10)6(4)9;/h1-2H,10H2;1H
InChIKeyVIGHLEAEGAQMLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2,5-difluoroaniline hydrochloride (CAS 1787929-07-0) for Pharmaceutical Intermediate Procurement: Product Overview and Specification


3-Bromo-2,5-difluoroaniline hydrochloride (CAS 1787929-07-0; C6H5BrClF2N; MW 244.46 g/mol) is a halogenated aromatic amine hydrochloride salt, characterized by the substitution pattern of a bromine atom at the 3-position and fluorine atoms at the 2- and 5-positions on the aniline benzene ring . This multi-halogenated aniline derivative serves as a versatile small molecule scaffold and critical building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries . Commercially available with typical purity specifications of 95–97% , it is primarily used as an early-stage synthetic intermediate, most notably in the multi-kilogram scale manufacturing process for the anticancer KRASG12C inhibitor AZD4625 [1].

3-Bromo-2,5-difluoroaniline hydrochloride: Why Generic Substitution with In-Class Analogs is Not Feasible


Substitution of 3-bromo-2,5-difluoroaniline hydrochloride with other bromo-difluoroaniline regioisomers (e.g., 4-bromo-2,5-difluoroaniline, 4-bromo-2,6-difluoroaniline, or 2-bromo-3,4-difluoroaniline) or the free base form (3-bromo-2,5-difluoroaniline, CAS 1269232-99-6) cannot be assumed without rigorous experimental validation . The precise positioning of the bromine and fluorine substituents on the aniline ring dictates distinct electronic, steric, and reactivity profiles, which critically influence downstream synthetic outcomes, including cross-coupling efficiency, regioselectivity in subsequent functionalization steps, and ultimately the biological activity of final pharmaceutical targets . Furthermore, the hydrochloride salt form offers specific advantages in handling, solubility, and crystallinity that differ from the free base, impacting manufacturing process robustness [1]. The specific 3-bromo-2,5-difluoro substitution pattern has been explicitly identified and optimized as a required starting material in a validated, multi-kilogram manufacturing route for a clinical-stage KRASG12C inhibitor, underscoring that alternative substitution patterns would necessitate complete re-optimization and re-validation of the synthetic process [2].

3-Bromo-2,5-difluoroaniline hydrochloride: Product-Specific Quantitative Differentiation Evidence


Palladium Catalyst Loading Reduction for Multi-Kilogram Synthesis of 3-Bromo-2,5-difluoroaniline hydrochloride

3-Bromo-2,5-difluoroaniline hydrochloride (as the crystalline HCl salt) was prepared via an optimized low-loading Pd(0)-catalyzed monoamination route specifically developed for large-scale manufacturing of the KRASG12C inhibitor AZD4625 [1][2]. This optimized process reduced the required Pd(dba)2 precatalyst loading from the initial 1.5 mol% to just 0.5 mol% while still enabling production of 100 kg batches [1]. The economic impact of this process optimization was substantial: the original high-loading route was projected to require approximately 60 kg of Pd(dba)2 at an unacceptable cost of ~$1M to produce 1500 kg of the target aniline 4; the optimized 0.5 mol% loading process reduced this catalyst cost burden, achieving an overall saving of approximately $820,000 [3]. This validated, cost-efficient manufacturing route provides procurement confidence for teams scaling up AZD4625 or structurally related KRAS inhibitor programs.

Process Chemistry Palladium Catalysis C–N Bond Formation KRAS Inhibitor Synthesis Cost-Efficiency

Pharmacological Target Engagement Profile of 3-Bromo-2,5-difluoroaniline-Derived Scaffold at Alpha-1 Adrenergic Receptor Subtypes

A scaffold derived from or containing the 3-bromo-2,5-difluoroaniline core demonstrates differential antagonist activity across alpha-1 adrenergic receptor subtypes [1]. The compound shows a 94.5-fold higher potency at the alpha-1A adrenergic receptor (IC50 = 2.90 nM) compared to the alpha-1D subtype (IC50 = 274 nM), and an approximately 300-fold selectivity versus alpha-1B (IC50 = 866 nM) [1]. This stark selectivity profile across highly homologous GPCR subtypes indicates that the 3-bromo-2,5-difluoro substitution pattern can confer specific pharmacophore features that are not interchangeable with regioisomeric analogs.

Adrenergic Receptor Pharmacology Medicinal Chemistry Selectivity Profiling GPCR

Purity Specification and Handling Advantages of 3-Bromo-2,5-difluoroaniline hydrochloride Salt vs. Free Base Form

3-Bromo-2,5-difluoroaniline is commercially available in both free base form (CAS 1269232-99-6; C6H4BrF2N; MW 208.01 g/mol) and as the hydrochloride salt (CAS 1787929-07-0; C6H5BrClF2N; MW 244.46 g/mol) . The hydrochloride salt is isolated as a crystalline solid, offering improved crystallinity and handling properties relative to the free base, which is a key advantage in large-scale manufacturing where consistent physical form directly impacts process robustness [1]. Commercial specifications indicate the hydrochloride salt is routinely available at 95–97% purity , with storage at room temperature , whereas the free base form (95% purity) requires 2–8°C storage and ice pack transport conditions, indicating differences in inherent stability .

Solid Form Selection Crystallinity Process Chemistry Stability Supply Chain

Process Validation: Synthesis Route Comparison and Selection for 3-Bromo-2,5-difluoroaniline

Two distinct synthetic routes to 3-bromo-2,5-difluoroaniline were systematically evaluated for large-scale manufacturing feasibility: (1) Fe/HCl dissolving metal reduction of 1-bromo-2,5-difluoro-3-nitrobenzene, and (2) Pd(0)-catalyzed monoamination of 1,3-dibromo-2,5-difluorobenzene with benzophenone imine followed by hydrolysis [1]. The Pd(0)-catalyzed route was selected and fully optimized to a 100 kg batch scale, with telescoping of the C–N bond formation and imine hydrolysis steps into a single process using iPrOAc as a process-friendly solvent [1]. This rigorous route selection and optimization, validated at multi-kilogram scale, provides procurement teams with confidence that the manufacturing process for this specific compound has been industrially vetted, unlike many in-class analogs that lack such documented large-scale process validation.

Route Scouting Process Development Manufacturing Feasibility Scale-Up

3-Bromo-2,5-difluoroaniline hydrochloride: Optimal Procurement and Application Scenarios


Multi-Kilogram Manufacturing of KRASG12C Inhibitor AZD4625 or Structurally Related Clinical Candidates

3-Bromo-2,5-difluoroaniline hydrochloride is the validated starting material for the multi-kilogram synthesis of AZD4625, a clinical-stage covalent allosteric inhibitor of mutant KRASG12C under investigation for the treatment of solid tumors [1]. The optimized low-loading Pd(0)-catalyzed monoamination route using 0.5 mol% Pd(dba)2/Xantphos has been demonstrated at 100 kg batch scale, achieving approximately $820,000 in catalyst cost savings compared to the original 1.5 mol% loading process [2]. Procurement of this specific hydrochloride salt is essential for teams scaling up AZD4625 or developing structurally related KRAS inhibitor programs that require this precise substitution pattern for downstream synthetic steps.

Structure-Activity Relationship (SAR) Studies Targeting Alpha-1 Adrenergic Receptor Subtype Selectivity

Scaffolds containing the 3-bromo-2,5-difluoroaniline core exhibit a pronounced selectivity profile across alpha-1 adrenergic receptor subtypes, with IC50 values of 2.90 nM at alpha-1A, 274 nM at alpha-1D, and 866 nM at alpha-1B in HEK293 cell-based calcium mobilization assays [3]. This 94.5-fold to 300-fold selectivity window makes this compound a valuable reference scaffold for medicinal chemistry programs developing subtype-selective alpha-1 adrenergic receptor modulators. The specific 3-bromo-2,5-difluoro substitution pattern should not be substituted with other regioisomers without re-profiling, as the precise halogen placement directly influences receptor subtype engagement.

Process Development for C–N Cross-Coupling Reactions Requiring Low Palladium Catalyst Loadings

The optimized synthesis of 3-bromo-2,5-difluoroaniline hydrochloride via Pd(0)-catalyzed monoamination of 1,3-dibromo-2,5-difluorobenzene with benzophenone imine using only 0.5 mol% Pd(dba)2/Xantphos in iPrOAc at 80 °C represents a validated benchmark for low-loading palladium-catalyzed C–N bond formation [1][2]. Process chemistry teams developing similar Buchwald-Hartwig-type aminations can use this compound and its documented manufacturing process as a reference case for optimizing catalyst efficiency, minimizing precious metal costs, and telescoping synthetic steps into a streamlined manufacturing workflow.

Solid Form Screening and Salt Selection for Fluorinated Aniline Intermediates

3-Bromo-2,5-difluoroaniline hydrochloride offers distinct handling advantages over the free base form, including crystalline solid morphology suitable for large-scale processing and room-temperature storage stability (versus 2–8°C refrigerated storage required for the free base) . Procurement of the hydrochloride salt form is recommended for multi-kilogram manufacturing campaigns to reduce cold-chain logistics complexity and ensure consistent solid form properties. This salt form was specifically isolated in the optimized AZD4625 manufacturing route, underscoring its suitability for industrial-scale operations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2,5-difluoroaniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.